molecular formula C10H21NO2 B8296860 t-butyl N-(2-methylpropyl) glycine

t-butyl N-(2-methylpropyl) glycine

Cat. No.: B8296860
M. Wt: 187.28 g/mol
InChI Key: QIZFJCHCIRCUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-butyl N-(2-methylpropyl) glycine is a protected amino acid derivative of significant interest in organic synthesis and medicinal chemistry research. Its structure, featuring a tert-butyl ester and an N-alkylated glycine side chain, makes it a valuable building block for the development of novel compounds. Researchers can utilize this reagent in peptide mimetic design and as a synthetic intermediate for more complex molecules. A key area of application for N-alkylated glycine derivatives is in neuroscience research, particularly in the study of glycine transporters (GlyTs). Inhibiting GlyT2 has been identified as a promising mechanism for developing new analgesics to treat neuropathic pain, as it enhances glycinergic inhibition in the spinal cord . While the specific activity of this compound would require experimental confirmation, structurally related N-alkyl and N-acyl glycine compounds are actively investigated as potent and selective GlyT2 inhibitors . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[tert-butyl(2-methylpropyl)amino]acetic acid

InChI

InChI=1S/C10H21NO2/c1-8(2)6-11(7-9(12)13)10(3,4)5/h8H,6-7H2,1-5H3,(H,12,13)

InChI Key

QIZFJCHCIRCUSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(=O)O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related glycine derivatives, focusing on substituents and ester groups:

Compound Name Substituent on Amino Group Carboxylic Acid Modification Key Applications Reference
t-Butyl N-(2-methylpropyl) glycine 2-Methylpropyl (isobutyl) tert-Butyl ester Peptide synthesis, drug intermediates
N-(2-Hydroxypropyl)-N-methyl glycine 2-Hydroxypropyl, methyl Free acid or salt Surfactants, polymer additives
N-(2-Mercaptopropionyl) glycine 2-Mercaptopropionyl Free acid (thiol group) Detoxicants (e.g., Tiopronin for cystinuria)
N-Isobutyl glycine (free acid) 2-Methylpropyl Free acid Biochemical research, metal chelation
Methyl N-ethyl glycine Ethyl Methyl ester Model compound for hydrolysis studies N/A

Key Observations :

  • Steric Effects : The tert-butyl group in this compound provides superior steric protection compared to smaller esters (e.g., methyl or ethyl), reducing unintended hydrolysis during peptide coupling .
  • Solubility : The tert-butyl ester increases lipophilicity, making it less water-soluble than free acid derivatives like N-isobutyl glycine but more compatible with organic solvents .
  • Reactivity : Thiol-containing derivatives (e.g., N-(2-mercaptopropionyl) glycine) exhibit redox activity, unlike the inert tert-butyl ester, enabling applications in detoxification .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for t-butyl N-(2-methylpropyl) glycine, and how can reaction efficiency be monitored experimentally?

  • Methodological Answer : A common synthetic approach involves multi-step organic reactions, starting with glycine derivatives and tert-butoxycarbonyl (Boc) protecting groups. For example, coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate amide bond formation under anhydrous conditions in solvents such as dichloromethane or tetrahydrofuran. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess intermediate purity .

Q. What analytical techniques are essential for validating the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming molecular structure. Infrared (IR) spectroscopy can validate functional groups like the Boc-protected amine. Cross-referencing data with standardized databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to minimize exposure. Follow institutional Chemical Hygiene Plans for disposal, and avoid long-term storage due to potential degradation. Refer to safety data sheets (SDS) for specific hazards, such as skin/eye irritation risks .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, while machine learning algorithms analyze experimental datasets to optimize conditions (e.g., solvent choice, temperature). The ICReDD approach integrates computational and experimental feedback loops to reduce trial-and-error inefficiencies .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data may arise from impurities or stereochemical variations. Use orthogonal techniques like X-ray crystallography for absolute configuration determination. Compare results with NIST reference spectra and replicate experiments under controlled conditions to isolate variables .

Q. What strategies are effective in designing experiments to study the biological interactions of this compound?

  • Methodological Answer : Employ cell-based assays (e.g., cytotoxicity or receptor-binding studies) with appropriate controls (e.g., untreated cells, known inhibitors). Use isotopic labeling (e.g., ¹³C-glycine) to track metabolic pathways. Molecular docking simulations can predict binding affinities to biological targets prior to in vivo testing .

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